molecular formula C8H8BrClOZn B1592903 5-Bromo-2-methoxybenzylzinc chloride CAS No. 352530-35-9

5-Bromo-2-methoxybenzylzinc chloride

Cat. No.: B1592903
CAS No.: 352530-35-9
M. Wt: 300.9 g/mol
InChI Key: VGKCWJCGDDKRRZ-UHFFFAOYSA-M
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Description

5-Bromo-2-methoxybenzylzinc chloride is an organozinc reagent commonly used in organic synthesis. It is typically available as a 0.5 M solution in tetrahydrofuran (THF). The compound has the molecular formula CH3OC6H3(Br)CH2ZnCl and a molecular weight of 300.90 g/mol . It is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-methoxybenzylzinc chloride is prepared through the reaction of 5-bromo-2-methoxybenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

In industrial settings, the production of this compound solution follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The solution is then stored at low temperatures (2-8°C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxybenzylzinc chloride primarily undergoes substitution reactions, particularly nucleophilic substitution, where it acts as a nucleophile. It can also participate in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds .

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a catalyst like palladium.

    Cross-Coupling Reactions: Reagents include various halides and organometallic compounds. .

Major Products

The major products formed from these reactions are typically substituted aromatic compounds, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-Bromo-2-methoxybenzylzinc chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-bromo-2-methoxybenzylzinc chloride solution exerts its effects involves the transfer of the benzyl group to an electrophilic substrate. The zinc atom acts as a mediator, facilitating the formation of the carbon-carbon bond. This process often involves the formation of a transient organozinc intermediate, which then reacts with the electrophile to form the final product .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzylzinc chloride solution
  • 4-Methoxybenzylzinc chloride solution
  • 4-Ethoxybenzylzinc chloride solution
  • Cyclohexylzinc bromide solution
  • Phenylzinc iodide solution

Uniqueness

5-Bromo-2-methoxybenzylzinc chloride is unique due to the presence of both bromine and methoxy groups on the benzyl ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

CAS No.

352530-35-9

Molecular Formula

C8H8BrClOZn

Molecular Weight

300.9 g/mol

IUPAC Name

zinc;4-bromo-2-methanidyl-1-methoxybenzene;chloride

InChI

InChI=1S/C8H8BrO.ClH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1

InChI Key

VGKCWJCGDDKRRZ-UHFFFAOYSA-M

SMILES

COC1=C(C=C(C=C1)Br)[CH2-].Cl[Zn+]

Canonical SMILES

COC1=C(C=C(C=C1)Br)[CH2-].[Cl-].[Zn+2]

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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